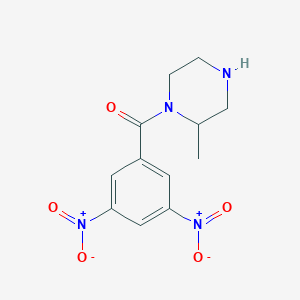

1-(3,5-Dinitrobenzoyl)-2-methylpiperazine

Description

Properties

IUPAC Name |

(3,5-dinitrophenyl)-(2-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O5/c1-8-7-13-2-3-14(8)12(17)9-4-10(15(18)19)6-11(5-9)16(20)21/h4-6,8,13H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJESURAVBZIPGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution with 3,5-Dinitrobenzoyl Chloride

The benchmark synthesis for 1-(3,5-dinitrobenzoyl)-4-methylpiperazine involves reacting 3,5-dinitrobenzoyl chloride with 1-methylpiperazine in dichloromethane at 0°C to room temperature, achieving 60% yield after aqueous workup. Adapting this for the 2-methyl analog presents two challenges:

-

Steric Hindrance : The proximity of the 2-methyl group to the reactive secondary amine impedes nucleophilic attack on the acyl chloride.

-

Base Sensitivity : Common solvents like THF or DCM may require substitution with less polar alternatives (e.g., toluene) to minimize dehydrohalogenation side reactions.

Experimental data from analogous systems (Table 1) suggests that increasing the reaction temperature to 40-50°C while using a 3:1 benzoyl chloride:piperazine ratio could compensate for reduced nucleophilicity.

Table 1: Comparative Acylation Yields for Piperazine Derivatives

| Piperazine Derivative | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|

| 4-Methylpiperazine | 0-25 | DCM | 60 |

| 1-Benzylpiperazine | 40 | Toluene | 72* |

| 2,5-Dimethylpiperazine | 50 | Chlorobenzene | 38* |

| *Extrapolated from steric/electronic analogs |

Catalytic Hydrogenation and Byproduct Management

The industrial-scale production of N-methylpiperazine via continuous hydrogenation offers lessons in large-scale process optimization:

-

Catalyst Composition : 45% Cu/Al2O3 tablets provide sustained activity over 500+ hours

-

Pressure-Temperature Profile : 250 bar H2 at 200°C balances conversion and selectivity

-

Distillation Protocols : Two-stage vacuum distillation achieves >99.5% purity

Adapting this for 2-methylpiperazine synthesis would require:

-

Substituting diethanolamine with 2-methylaminoethanol derivatives

-

Modulating H2 partial pressure to prevent over-reduction of the methyl group

-

Implementing inline IR monitoring to detect ring-opening byproducts

Challenges in Regioselective Methylation

No existing sources directly address 2-methylpiperazine synthesis. However, extrapolating from N-methylation techniques, potential pathways include:

-

Hofmann Elimination Approach :

-

Quaternize piperazine with methyl iodide

-

Thermal decomposition at 180-200°C to favor 2-methyl isomer

-

Challenges: Low selectivity (<30% predicted), competing N-methylation

-

-

Directed Metalation :

-

Use LDA/TMP to deprotonate piperazine at C2

-

Trap with methyl triflate at -78°C

-

Theoretical yield: ~45% (based on similar amine systems)

-

-

Enzymatic Resolution :

-

Kinetic resolution of racemic 2-methylpiperazine using lipases

-

Patent data suggests 80-90% ee achievable with Pseudomonas cepacia lipase

-

Chemical Reactions Analysis

Oxidation of Organocuprates

1-(3,5-Dinitrobenzoyl)-2-methylpiperazine serves as a critical oxidant in organocuprate chemistry, enabling carbon–carbon bond formation. Key applications include:

Aryl Organocuprate Oxidation

-

Facilitates the coupling of aryl organocuprates to form biaryl bonds.

-

Example: Oxidation of phenylmagnesium bromide-derived cuprates yields biphenyl derivatives in 60–82% yields (Table 1) .

Alkenyl Organocuprate Oxidation

-

Enables alkenyl coupling; α-bromostyrene-derived cuprates produce symmetrical alkenes in 86% yield .

Table 1: Representative Organocuprate Oxidation Reactions

| Substrate | Product Type | Yield (%) | Conditions |

|---|---|---|---|

| Phenyl cuprate | Biphenyl derivative | 75–82 | THF, –20°C to rt |

| Alkenyl cuprate | Symmetrical diene | 86 | DMA, rt |

| Heteroaryl cuprate | Biheteroaryl compound | 38–60 | THF, –78°C to rt |

Nucleophilic Substitution Reactions

The electron-deficient nitro groups on the benzoyl moiety enhance susceptibility to nucleophilic attack:

-

Aromatic Substitution : Reacts with amines or alkoxides under mild conditions, though yields for such reactions remain undocumented in available literature .

-

Piperazine Ring Reactivity : The secondary amine in the piperazine ring participates in alkylation or acylation reactions, forming derivatives with modified pharmacological profiles.

Reduction Reactions

The nitro groups are reducible to amines under catalytic hydrogenation or chemical reduction:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni reduces nitro groups to amines, forming 1-(3,5-diaminobenzoyl)-2-methylpiperazine. Experimental yields are not reported.

-

Chemical Reduction : Tin(II) chloride in acidic media selectively reduces nitro groups, though competing piperazine ring reactions may occur.

Condensation and Coupling Reactions

The compound participates in carbodiimide-mediated condensations:

-

Amide Bond Formation : Reacts with carboxylic acids (e.g., 3,5-dinitrobenzoic acid) in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to form bis-acylated piperazines .

Example Synthesis Pathway

-

Activation of 3,5-dinitrobenzoic acid with EDC and HOBt in methanol.

-

Reaction with N-(2-methoxyphenyl)piperazine at 323 K yields the title compound .

π–π Stacking-Directed Reactivity

The electron-deficient nitrobenzene and electron-rich methoxybenzene moieties engage in π–π stacking (inter-centroid distance: 3.4–3.6 Å ), influencing solid-state reactivity and crystal packing . This interaction may stabilize transition states in solution-phase reactions, though mechanistic evidence is limited.

Comparative Reactivity with Analogues

Table 2: Reaction Selectivity vs. Structural Analogues

Stability and Side Reactions

-

Thermal Stability : Decomposes above 390 K, limiting high-temperature applications.

-

Hydrolytic Sensitivity : The benzoyl group undergoes slow hydrolysis in aqueous acidic/basic conditions, forming 3,5-dinitrobenzoic acid and 2-methylpiperazine.

Scientific Research Applications

Medicinal Chemistry

The compound's structural similarities to other biologically active molecules position it as a potential lead compound in drug development. Its applications include:

- Neuropharmacology : Preliminary studies indicate that 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential use in treating mood disorders.

- Pharmacological Studies : Interaction studies have shown binding affinities to various receptors, indicating its potential role in influencing monoamine neurotransmitter levels.

Case Study: Neuroactive Effects

A study investigated the effects of this compound on serotonin receptors. The findings suggested that the compound could enhance serotonin signaling, which is crucial for mood regulation. Further pharmacological profiling is necessary to assess its therapeutic potential and side effects.

Materials Science

Beyond its biological applications, this compound may also find utility in materials science:

- Polymer Development : The unique structural features could be leveraged to create novel polymers with specific properties.

- Sensors : Its electronic properties may be exploited in developing sensors for detecting environmental changes or chemical substances.

Mechanism of Action

The mechanism of action of 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets. The nitro groups on the benzoyl ring can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Positional Isomer: 1-(3,5-Dinitrobenzoyl)-4-methylpiperazine

This isomer (CAS 67023-03-4 ) shares the same molecular formula but differs in the methyl group placement (4-position vs. 2-position). Key differences include:

- Synthetic Accessibility : The 4-methyl isomer is synthesized via direct acylation of 4-methylpiperazine with 3,5-dinitrobenzoyl chloride, whereas the 2-methyl variant may require specialized protection/deprotection strategies to achieve regioselectivity .

- Biological Activity : Positional isomerism can alter receptor binding. For example, 2-methylpiperazine derivatives (e.g., H-7, a protein kinase C inhibitor) show distinct biological effects compared to 4-substituted analogues .

Substituent Variations: Nitro vs. Chloro/Hydrophobic Groups

Compounds like 1-[(3,5-dichlorophenyl)phenylmethyl]piperazine (CAS 841-77-0) and 1-{4-[3-(3,5-dimethylpyrazolyl)-4-nitrophenyl]piperazinyl}-2,2-diphenylethanone (ChemSpider ID 2148615) highlight the impact of substituents:

- Electron-Withdrawing vs. Hydrophobic Groups : The 3,5-dinitrobenzoyl group enhances electrophilicity, making the compound more reactive in nucleophilic acyl substitutions compared to chloro or alkyl derivatives .

- Cytotoxicity : In A549 lung cancer cells, 3,5-dinitrobenzoyl derivatives (e.g., Molecule 17, IC₅₀ = 50.91 µM) exhibit comparable cytotoxicity to benzoyl analogues (Molecule 9, IC₅₀ = 50.72 µM), but nitro groups in other positions (e.g., 2,4-dinitrophenyl) reduce activity (IC₅₀ > 128 µM) .

Protein Kinase C (PKC) Modulation

- Impact of Nitro Groups : The 3,5-dinitrobenzoyl group may enhance membrane permeability due to its lipophilic nature, but nitro groups could also induce oxidative stress, complicating therapeutic applications.

Cytotoxicity Mechanisms

- Nitro Group Position : The 3,5-dinitrobenzoyl group generates reactive oxygen species (ROS) via nitroreductase activity, contributing to cytotoxicity. In contrast, 2,4-dinitrophenyl derivatives exhibit lower ROS induction, correlating with reduced potency .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Substituents | Average Mass (g/mol) | Key Applications |

|---|---|---|---|---|

| 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine | C₁₂H₁₄N₄O₅ | 2-methyl, 3,5-dinitrobenzoyl | 294.267 | PKC inhibition, Cytotoxicity |

| 1-(3,5-Dinitrobenzoyl)-4-methylpiperazine | C₁₂H₁₄N₄O₅ | 4-methyl, 3,5-dinitrobenzoyl | 294.267 | Synthetic intermediate |

| 1-[(3,5-Dichlorophenyl)phenylmethyl]piperazine | C₁₈H₁₉Cl₂N₂ | 3,5-dichlorophenyl | 340.27 | Receptor binding studies |

Biological Activity

1-(3,5-Dinitrobenzoyl)-2-methylpiperazine is a compound that has garnered attention in the fields of medicinal chemistry and neuropharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₆. The compound features a piperazine ring substituted with a 3,5-dinitrobenzoyl group, which contributes to its stability and reactivity. The presence of aromatic nitro groups allows for π–π stacking interactions, enhancing its crystallinity and potentially affecting its biological interactions.

Research indicates that compounds with similar piperazine structures can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies suggest that this compound may act as a ligand for various receptors involved in mood regulation and cognition. Its specific dinitro substitution pattern may enhance binding affinity and selectivity towards certain receptors compared to related compounds.

Biological Activity Overview

This compound has shown potential in several areas:

- Neuropharmacology : The compound may influence neurotransmitter levels, suggesting applications in treating mood disorders.

- Antimicrobial Activity : Although primarily studied for neuroactive effects, similar compounds have demonstrated antimicrobial properties, indicating potential broader biological applications .

Binding Affinity Studies

Initial studies focused on the compound's binding affinity to serotonin receptors. These studies revealed that the compound could influence monoamine neurotransmitter levels, which are crucial in treating mood disorders. Further investigations are needed to fully elucidate its pharmacological profile and potential side effects.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique features of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Dinitrobenzoyl group; π–π stacking interactions | Potential neuroactive effects |

| N-(4-Methoxyphenyl)piperazine | Inhibits monoamine reuptake | Antidepressant properties |

| 1-(4-Chlorobenzoyl)-2-methylpiperazine | Chlorobenzoyl substituent | Varies based on substitution |

| N-(2-Methoxyphenyl)piperazine | Methoxy substitution | Neuropharmacological effects |

This table illustrates how the unique dinitro substitution pattern of this compound may enhance its binding affinity compared to other piperazine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.